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Compound of Interest

Compound Name: 1,1-Diiodopropane

Cat. No.: B076905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1-
diiodopropane. Due to the limited availability of experimental spectra in public databases, this

document primarily presents predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy,

and Mass Spectrometry (MS). These predictions are based on established computational

models and are intended to serve as a reference for researchers working with this compound.

Additionally, this guide outlines standardized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1,1-diiodopropane. It is

crucial to note that these are computationally generated values and should be confirmed with

experimental data whenever possible.

Table 1: Predicted ¹H NMR Data for 1,1-Diiodopropane
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.5 - 5.7 Triplet (t) 1H CH-I₂

~2.2 - 2.4 Sextet 2H -CH₂-

~1.1 - 1.3 Triplet (t) 3H -CH₃

Table 2: Predicted ¹³C NMR Data for 1,1-Diiodopropane
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ) ppm Assignment

~ -10 to -5 CH-I₂

~ 35 - 40 -CH₂-

~ 12 - 17 -CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data for
1,1-Diiodopropane

Wavenumber (cm⁻¹) Intensity Assignment

2970 - 2850 Strong C-H stretch (alkane)

1465 - 1450 Medium C-H bend (methylene)

1380 - 1370 Medium C-H bend (methyl)

~500 - 600 Strong C-I stretch

Table 4: Predicted Mass Spectrometry (MS)
Fragmentation Data for 1,1-Diiodopropane
Ionization Method: Electron Ionization (EI)
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m/z Proposed Fragment Notes

296 [C₃H₆I₂]⁺ Molecular Ion (M⁺)

169 [C₃H₆I]⁺ Loss of one iodine radical

127 [I]⁺ Iodine cation

41 [C₃H₅]⁺ Propargyl or cyclopropyl cation

29 [C₂H₅]⁺ Ethyl cation

Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for liquid haloalkanes

such as 1,1-diiodopropane. Instrument parameters should be optimized for the specific

equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1,1-diiodopropane in about 0.6-0.7

mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The

use of a deuterated solvent is crucial to avoid large solvent peaks in the ¹H NMR spectrum.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference

standard (δ = 0.00 ppm).

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR

spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16

scans).

Apply a relaxation delay of 1-5 seconds between scans.
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¹³C NMR Acquisition:

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

220 ppm).

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each

unique carbon atom.

A larger number of scans will be required compared to ¹H NMR to achieve an adequate

signal-to-noise ratio (typically 64 scans or more).

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place one to two drops of neat (undiluted) 1,1-diiodopropane onto the surface of a salt

plate (e.g., NaCl or KBr).

Carefully place a second salt plate on top to create a thin liquid film between the plates.

Ensure there are no air bubbles in the film.

Instrumentation:

Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Acquisition:

Perform a background scan with the empty salt plates in the sample holder.

Place the sample in the spectrometer and acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
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Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

Prepare a dilute solution of 1,1-diiodopropane in a volatile organic solvent (e.g.,

dichloromethane or hexane).

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

Gas Chromatography (GC) Conditions:

Use a capillary column suitable for separating volatile organic compounds (e.g., a non-

polar or medium-polarity column).

Set an appropriate temperature program for the GC oven to ensure good separation of the

analyte from any impurities and the solvent.

Use an inert carrier gas, such as helium or hydrogen.

Mass Spectrometry (MS) Conditions:

Use Electron Ionization (EI) at a standard energy of 70 eV.

Set the mass analyzer to scan a suitable m/z range (e.g., 20-350 amu) to detect the

molecular ion and expected fragments.

The ion source and transfer line temperatures should be maintained at a level to prevent

condensation of the sample.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of an

organic compound like 1,1-diiodopropane.
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Caption: Workflow for Spectroscopic Analysis of 1,1-Diiodopropane.

To cite this document: BenchChem. [Spectroscopic Profile of 1,1-Diiodopropane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b076905#spectroscopic-data-of-1-1-diiodopropane-
nmr-ir-mass-spec]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b076905?utm_src=pdf-body-img
https://www.benchchem.com/product/b076905?utm_src=pdf-body
https://www.benchchem.com/product/b076905#spectroscopic-data-of-1-1-diiodopropane-nmr-ir-mass-spec
https://www.benchchem.com/product/b076905#spectroscopic-data-of-1-1-diiodopropane-nmr-ir-mass-spec
https://www.benchchem.com/product/b076905#spectroscopic-data-of-1-1-diiodopropane-nmr-ir-mass-spec
https://www.benchchem.com/product/b076905#spectroscopic-data-of-1-1-diiodopropane-nmr-ir-mass-spec
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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